8-(3-ethoxy-4-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(3-Ethoxy-4-hydroxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that combines phenyl and cyclohexa[a]phenanthrolin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-ethoxy-4-hydroxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one typically involves multi-step organic reactions. The process begins with the preparation of the core phenanthrolin structure, followed by the introduction of the ethoxy and hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(3-Ethoxy-4-hydroxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-Ethoxy-4-hydroxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 8-(3-ethoxy-4-hydroxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one: This compound shares the ethoxy and hydroxyphenyl groups but has a different core structure.
8-(3-Ethoxy-4-hydroxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one: This compound has a similar core structure but differs in the degree of hydrogenation and substitution patterns.
Uniqueness
8-(3-Ethoxy-4-hydroxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H26N2O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-(3-ethoxy-4-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C30H26N2O3/c1-2-35-27-17-19(10-13-25(27)33)30-29-22(15-20(16-26(29)34)18-7-4-3-5-8-18)28-21-9-6-14-31-23(21)11-12-24(28)32-30/h3-14,17,20,30,32-33H,2,15-16H2,1H3 |
InChI Key |
OLSKYMULWOHUED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6)O |
Origin of Product |
United States |
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